Allenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

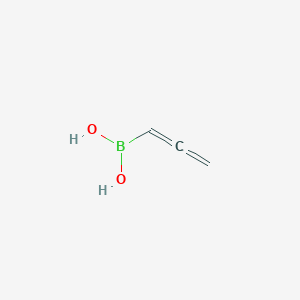

2D Structure

Properties

InChI |

InChI=1S/C3H5BO2/c1-2-3-4(5)6/h3,5-6H,1H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYKUBJFERKTAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=C=C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473347 | |

| Record name | ALLENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83816-41-5 | |

| Record name | ALLENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding Characteristics of Allenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, bonding, and key experimental data related to allenylboronic acid. This information is critical for researchers and professionals in organic synthesis and drug development who utilize this versatile reagent.

Core Structure and Bonding

This compound (propa-1,2-dien-1-ylboronic acid) is a unique organoboron compound featuring a carbon framework with two cumulative double bonds (an allene) directly attached to a boronic acid moiety [-B(OH)₂]. This arrangement imparts distinct reactivity and stereochemical properties to the molecule. The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron center. The vacant p-orbital on the boron atom makes it a Lewis acid, a key characteristic influencing its reactivity.

Due to the absence of a definitive X-ray crystal structure for the parent this compound in the literature, its precise geometric parameters are best understood through computational chemistry. Density Functional Theory (DFT) calculations provide a reliable model for its structure.

Molecular Geometry

DFT calculations at the B3LYP/6-31G* level of theory have been widely used to predict the geometries of organoboron compounds with a high degree of accuracy. Based on analogous computational studies, the optimized geometry of this compound is presented below.

Table 1: Calculated Geometric Parameters of this compound

| Parameter | Bond/Atoms | Value |

| Bond Lengths (Å) | ||

| C=C (central) | ~1.29 | |

| C=C (terminal) | ~1.31 | |

| C-B | ~1.55 | |

| B-O | ~1.37 | |

| O-H | ~0.97 | |

| **Bond Angles (°) ** | ||

| C=C=C | ~178.0 | |

| C=C-B | ~121.0 | |

| C-B-O | ~120.0 | |

| O-B-O | ~118.0 | |

| B-O-H | ~114.0 | |

| Dihedral Angles (°) | ||

| H-C=C=C | ~90.0 | |

| C=C-B-O | ~0.0 (planar) | |

| O-B-O-H | ~0.0 or 180.0 |

Note: These values are estimations based on typical DFT calculations for similar molecules and may vary slightly depending on the specific computational method and basis set used.

The C=C=C bond angle is nearly linear, as expected for an allene (B1206475). The geometry around the boron atom is essentially planar, with the C-B bond and the two B-O bonds residing in the same plane.

Spectroscopic Characteristics

Spectroscopic methods are essential for the characterization of this compound and for monitoring its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the allenic protons and the hydroxyl protons. The terminal CH₂ protons of the allene typically appear as a triplet, while the proton on the carbon attached to the boron will be a triplet of triplets due to coupling with both the terminal protons and the other allenic proton. The hydroxyl protons will appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum will show three distinct signals for the allenic carbons. The central sp-hybridized carbon of the allene is characteristically deshielded and appears at a high chemical shift. The terminal sp² carbons will have distinct chemical shifts, with the carbon bonded to the boron atom showing a broader signal due to quadrupolar relaxation of the adjacent ¹¹B nucleus.

¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. For this compound, a single, broad resonance is expected in the region typical for trigonal planar boronic acids.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | CH ₂ | ~4.8 - 5.2 |

| C=C=CH | ~5.3 - 5.7 | |

| B(OH )₂ | Variable (broad) | |

| ¹³C | C H₂ | ~75 - 85 |

| C =C=C | ~210 - 220 | |

| C=C =C | ~90 - 100 | |

| ¹¹B | -B (OH)₂ | ~28 - 33 |

Note: These are predicted values and can be influenced by solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Frequency (cm⁻¹) | Intensity |

| O-H stretch | B(OH )₂ | 3200-3600 | Strong, Broad |

| C=C=C stretch (asymmetric) | C=C=C | ~1950 | Medium |

| C=C=C stretch (symmetric) | C=C=C | ~1060 | Weak |

| B-O stretch | B-O | 1330-1380 | Strong |

| B-C stretch | B-C | 1000-1100 | Medium |

| O-H bend | B-O-H | 1150-1200 | Medium |

Experimental Protocols

The synthesis of allenylboronic acids is most commonly achieved through the copper-catalyzed reaction of propargylic alcohols or their derivatives.

Synthesis of this compound from Propargyl Alcohol

This protocol is adapted from established copper-catalyzed methods.[1][2]

Reaction Scheme:

References

An In-depth Technical Guide to the Spectroscopic Data of Allenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allenylboronic acid, a valuable reagent in organic synthesis. Due to the limited availability of a complete, published dataset for the unsubstituted parent compound, this guide presents a combination of data for a representative substituted this compound alongside typical spectroscopic values for the key functional groups. This approach offers a robust reference for researchers working with this class of compounds.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its derivatives.

Table 1: ¹H NMR Spectroscopic Data

Data for a representative substituted this compound (3,4-dimethylpenta-1,2-dien-1-ylboronic acid) in toluene-d₈ is provided as a reference.

| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| Allenic CH | 4.50 - 5.50 (typical) | Multiplet | 1H | |

| B(OH )₂ | 4.27[1] | Broad Singlet | 2H | |

| CH attached to Allenic system | Varies with substitution | |||

| Alkyl Protons | Varies with substitution |

Table 2: ¹³C NMR Spectroscopic Data

Expected chemical shift ranges for the carbon atoms in this compound.

| Carbon | Expected Chemical Shift (δ) [ppm] | Notes |

| C=C =C (central) | 200 - 220 | Typically a very weak signal. |

| C =C=C (terminal) | 70 - 95 | |

| C -B | 20 - 40 (broad) | The signal for the carbon attached to boron is often broad and may be difficult to observe due to the quadrupolar nature of the boron nucleus.[2] |

Table 3: ¹¹B NMR Spectroscopic Data

Expected chemical shift range for the boron atom in this compound.

| Boron Nucleus | Expected Chemical Shift (δ) [ppm] | Notes |

| ¹¹B | +28 to +34[3] | The chemical shift is characteristic of a tricoordinate boronic acid. |

Table 4: Infrared (IR) Spectroscopic Data

Expected characteristic absorption bands for this compound.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| O-H | Stretching | 3200 - 3600 | Broad, Strong |

| C-H (sp) | Stretching | ~3050 | Medium |

| C=C=C | Asymmetric Stretching | 1950 - 1980 | Medium |

| C=C=C | Symmetric Stretching | 1060 - 1070 | Weak or Inactive |

| B-O | Stretching | 1310 - 1380 | Strong |

| C-B | Stretching | 620 - 670 | Medium |

Table 5: Mass Spectrometry (MS) Data

Expected fragmentation patterns for this compound under electron impact (EI) mass spectrometry.

| m/z Value | Proposed Fragment | Notes |

| [M]+ | Molecular Ion | The molecular ion peak for this compound (C₃H₅BO₂) would be at m/z 83.9. It may be weak or absent. |

| [M-H₂O]+ | Loss of Water | A common fragmentation pathway for boronic acids. |

| [M-B(OH)₂]+ | Loss of Boronic Acid Group | Cleavage of the C-B bond. |

| [C₃H₃]+ | Allenyl Cation |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of an this compound, based on copper-catalyzed methodologies.[1][4]

Synthesis of a Substituted this compound

Materials:

-

Substituted propargylic alcohol

-

Bis(pinacolato)diboron (B136004) (B₂pin₂)

-

Copper(I) catalyst (e.g., CuCl)

-

Ligand (e.g., Xantphos)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., Toluene)

-

Hydrochloric acid (0.5 M)

-

Anhydrous magnesium sulfate

-

Deuterated solvent for NMR analysis (e.g., toluene-d₈)

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, a dried Schlenk flask is charged with the copper(I) catalyst, ligand, and base. Anhydrous toluene (B28343) is added, and the mixture is stirred.

-

Addition of Reagents: The substituted propargylic alcohol and bis(pinacolato)diboron are dissolved in anhydrous toluene and added to the catalyst mixture.

-

Reaction: The reaction mixture is heated under a nitrogen atmosphere and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: The reaction is cooled to room temperature and quenched with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude this compound pinacol (B44631) ester.

-

Purification and Hydrolysis: The crude pinacol ester is purified by column chromatography on silica (B1680970) gel. The purified ester is then dissolved in a suitable solvent, and diethanolamine is added to precipitate the diethanolamine ester, which is a stable solid. This solid is then treated with an aqueous solution of hydrochloric acid (0.5 M) and extracted with toluene to yield the pure this compound in the organic phase.[1]

-

Spectroscopic Analysis: The purified this compound is characterized by NMR spectroscopy (¹H, ¹³C, ¹¹B), IR spectroscopy, and mass spectrometry. For NMR analysis, the sample is dissolved in an appropriate deuterated solvent.[1]

Visualizations

Diagram 1: General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Diagram 2: Key IR Vibrational Modes

Caption: Key functional group vibrations in the IR spectrum.

Diagram 3: Spectroscopic Analysis Workflow

Caption: Logical workflow for spectroscopic analysis.

References

Stability Showdown: A Technical Guide to Allenylboronic Acids vs. Allenylboronate Esters

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allenylboronic acids and their corresponding boronate esters are valuable reagents in organic synthesis, enabling the rapid construction of complex molecular architectures. However, their utility is often dictated by their relative stability. This technical guide provides an in-depth comparison of the stability profiles of allenylboronic acids and allenylboronate esters, offering insights into their handling, storage, and application. Generally, allenylboronate esters, particularly those derived from sterically hindering diols like pinacol (B44631) or N-methyliminodiacetic acid (MIDA), exhibit significantly greater stability compared to the analogous allenylboronic acids. The primary degradation pathway for both classes of compounds is hydrolysis, the rate of which is influenced by factors such as pH, solvent, and temperature.

Comparative Stability: A Qualitative Overview

While quantitative kinetic data for the degradation of specific allenylboronic acids and esters is not extensively available in the public domain, a consistent qualitative picture emerges from synthetic and analytical studies. Allenylboronate esters are generally more robust and easier to handle than allenylboronic acids.

Key Observations:

-

Hydrolytic Stability: Allenylboronic acids are susceptible to hydrolysis, which can lead to the formation of the corresponding boronic acid and ultimately boric acid. Allenylboronate esters, by virtue of the protecting diol group, exhibit enhanced resistance to hydrolysis. The stability of boronate esters is dependent on the diol used, with cyclic esters like those from pinacol being more robust than acyclic ones.[1] MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable, air-stable solids that can be stored indefinitely on the benchtop with no detectable decomposition.[2]

-

Stability on Silica (B1680970) Gel: Several reports indicate that both some allenylboronic acids and certain allenylboronate esters can be sensitive to silica gel chromatography, leading to decomposition. This suggests that purification methods should be chosen carefully, with techniques like crystallization or the use of less acidic stationary phases being preferable.

-

Thermal Stability: While specific thermal decomposition studies on allenylboron compounds are limited, boronic acids, in general, can undergo dehydration at elevated temperatures to form boroxines (anhydrides). Boronate esters are typically more thermally stable.

-

Oxidative Stability: The carbon-boron bond is susceptible to oxidation. While not extensively studied for allenyl derivatives specifically, boronic esters are generally considered to be more resistant to oxidation than boronic acids.

Factors Influencing Stability

The stability of both allenylboronic acids and their esters is not absolute and is influenced by several environmental and structural factors.

pH

The rate of hydrolysis of boronic acids and esters is highly pH-dependent.[3] For phenylboronic pinacol esters, the rate of hydrolysis is considerably accelerated at physiological pH.[4] This is a critical consideration in drug development and biological applications.

Solvent Effects

The choice of solvent can significantly impact the stability of these compounds. Protic solvents, especially water, can facilitate hydrolysis. Aprotic solvents are generally preferred for storage and reactions where the presence of the boronic acid or ester is desired. For instance, in HPLC analysis of boronate esters, using aprotic diluents like acetonitrile (B52724) (ACN) or tetrahydrofuran (B95107) (THF) can prevent hydrolysis prior to injection, whereas a mixture of ACN and water can lead to complete hydrolysis.[5][6]

Steric Hindrance

Increased steric bulk around the boron center generally enhances stability by shielding it from nucleophilic attack by water. This is a key reason for the greater stability of boronate esters derived from bulky diols like pinacol.

Quantitative Stability Data

Direct quantitative comparisons of the stability of allenylboronic acids and their corresponding esters are scarce in the literature. The following table summarizes general stability observations for related boronic acid derivatives, which can be extrapolated to allenyl compounds.

| Compound Class | General Stability Observation | Key Influencing Factors | Citation(s) |

| Boronic Acids | Generally less stable; susceptible to oxidation, and protodeboronation, and can form boroxines upon dehydration. | pH, temperature, presence of oxidizing agents. | [2][7] |

| Allenylboronic Acids | Prone to decomposition on silica gel. | Purification method. | |

| Boronate Esters | Generally more stable than boronic acids. | Diol structure, steric hindrance. | [1] |

| Pinacol Esters | More robust than acyclic esters and many other cyclic esters. | Hydrolysis can be significant at physiological pH. | [4][5][6] |

| MIDA Esters | Exceptionally stable, air-stable solids. | Dative N-B bond protects the boron center. | [2][8] |

Experimental Protocols

General Protocol for Comparative Stability Assessment

This protocol outlines a general approach to compare the stability of an allenylboronic acid and its corresponding allenylboronate ester under various stress conditions.

Objective: To determine the relative stability of an this compound and its corresponding boronate ester under hydrolytic (acidic, basic, neutral), oxidative, and thermal stress.

Materials:

-

This compound

-

Allenylboronate ester (e.g., pinacol ester)

-

Solvents: Acetonitrile (ACN), Water (HPLC grade), Tetrahydrofuran (THF)

-

Stress agents: HCl, NaOH, H₂O₂

-

Internal standard (for quantitative analysis)

-

Analytical instruments: HPLC-UV/MS, NMR spectrometer

Workflow:

Caption: Workflow for comparative stability testing.

Procedure:

-

Stock Solution Preparation: Prepare stock solutions of the this compound and allenylboronate ester in a suitable aprotic solvent like ACN.

-

Stress Conditions:

-

Hydrolytic: Dilute the stock solutions into aqueous solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH).

-

Oxidative: Treat the stock solutions with a solution of hydrogen peroxide.

-

Thermal: Store the stock solutions at elevated temperatures (e.g., 40°C, 60°C).

-

-

Time Points: Collect aliquots from each stress condition at predetermined time intervals.

-

Sample Analysis:

-

HPLC: Quench the reaction if necessary (e.g., neutralize acidic or basic samples) and analyze by a validated stability-indicating HPLC method.[5][6][13][14][15] A reversed-phase C18 column with a mobile phase of ACN and water is a common starting point. The use of a mass spectrometer detector will aid in the identification of degradation products.

-

NMR: ¹H and ¹¹B NMR spectroscopy can be used to monitor the disappearance of the starting material and the appearance of degradation products.[4][16][17]

-

-

Data Analysis: Plot the concentration of the remaining parent compound against time to determine the degradation kinetics. Identify major degradation products to understand the degradation pathways.

Decomposition Pathways

The primary decomposition pathway for both allenylboronic acids and esters is hydrolysis. For allenylboronate esters, this proceeds in a two-step manner.

Caption: General hydrolysis pathway.

Signaling Pathways and Logical Relationships

Currently, there is no established literature detailing specific signaling pathways in which allenylboronic acids or their esters are directly involved as signaling molecules. Their primary role is as synthetic intermediates. The logical relationship governing their use is based on the principle of protecting groups: the more stable boronate ester serves as a protected, and often more easily handled, form of the more reactive boronic acid.

Caption: Synthetic utility relationship.

Conclusion and Recommendations

For researchers and drug development professionals, the choice between an this compound and its ester derivative is a critical one that impacts synthesis, purification, and storage.

-

Recommendation: For applications requiring high stability, ease of handling, and long shelf-life, allenylboronate esters , particularly MIDA esters , are the superior choice.[2]

-

Handling and Storage: Allenylboronic acids should be handled under an inert atmosphere and stored at low temperatures to minimize degradation. Allenylboronate esters are generally more forgiving, but storage in a cool, dry place is still recommended.

-

Purification: Avoid silica gel chromatography if the compound is found to be sensitive. Consider crystallization, distillation, or chromatography on less acidic supports like neutral alumina.

-

Reaction Conditions: When using allenylboronate esters in reactions that require the free boronic acid, the deprotection step (hydrolysis) must be carefully controlled to release the reactive species in situ.

By understanding the factors that govern the stability of these versatile reagents, researchers can optimize their synthetic strategies and accelerate the development of novel chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. acdlabs.com [acdlabs.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. researchgate.net [researchgate.net]

- 14. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 15. waters.com [waters.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Reactivity of Allenylboronic Acids: A Technical Guide for Organic Chemists

An in-depth exploration of the synthesis, reactivity, and application of allenylboronic acids, versatile reagents that have emerged as powerful tools in modern organic synthesis. This guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of their utility in constructing complex molecular architectures.

Allenylboronic acids and their corresponding boronate esters are a unique class of reagents that have garnered significant attention in the field of organic chemistry. Their inherent reactivity, coupled with the stereochemical information encoded in their axial chirality, makes them highly valuable building blocks for the synthesis of densely functionalized molecules. This guide will delve into the core aspects of allenylboronic acid chemistry, from their synthesis to their application in key chemical transformations, with a focus on providing practical, actionable information for laboratory professionals.

Synthesis of Allenylboronic Acids and Esters

The accessibility of allenylboronic acids and their esters is crucial for their widespread adoption. Several efficient synthetic methods have been developed, with copper-catalyzed reactions of propargylic substrates being among the most prevalent and versatile.

A prominent method involves the copper(I)-catalyzed substitution of propargylic carbonates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂).[1] This transformation, often employing a copper(I) tert-butoxide/Xantphos catalyst system, provides access to a wide array of multi-substituted allenylboronates.[1][2] The reaction proceeds with high efficiency and tolerates a variety of functional groups.[2]

A proposed catalytic cycle for this transformation is depicted below.

References

Allenylboronic Acid: A Comprehensive Technical Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allenylboronic acids and their corresponding esters have emerged as powerful and versatile reagents in modern organic synthesis. Their unique reactivity allows for the stereoselective formation of propargyl and allenyl derivatives, which are valuable building blocks in the synthesis of complex molecules, natural products, and pharmacologically active compounds. This guide provides an in-depth overview of the key features, preparation, and synthetic applications of allenylboronic acid, with a focus on practical experimental details and quantitative data.

Core Features and Reactivity

Allenylboronic acids are characterized by the presence of a boronic acid (-B(OH)_2) or boronate ester (e.g., pinacol (B44631) ester, -Bpin) group attached to an allene (B1206475) moiety. This structural feature imparts a unique reactivity profile, primarily centered around the propargylboration reaction.

Propargylboration: The most prominent application of allenylboronic acids is the propargylboration of carbonyl compounds (aldehydes and ketones) and imines. This reaction proceeds through a six-membered cyclic transition state, leading to the formation of homopropargylic alcohols and amines, respectively. A key feature of this reaction is the concomitant[1][2]-rearrangement, where the nucleophilic attack occurs from the γ-carbon of the this compound, resulting in a propargylated product. This transformation is highly valuable for the construction of carbon-carbon bonds and the introduction of a terminal alkyne functionality.

Stability and Handling: Unprotected allenylboronic acids are generally less stable than their boronate ester counterparts, such as the pinacol esters (allenyl-Bpin). This compound pinacol ester is a commercially available reagent that is relatively stable and easier to handle.[3] However, even the pinacol esters can be sensitive to moisture and air and are best stored under an inert atmosphere at low temperatures (2-8°C).[3] For some applications, the unprotected this compound is generated in situ or used immediately after preparation.[1] The diethanolamine (B148213) ester of this compound has been reported as an air- and moisture-stable solid that can be stored for several months.[4]

Preparation of Allenylboronic Acids and Esters

Several methods have been developed for the synthesis of allenylboronic acids and their esters, with copper-catalyzed reactions being among the most efficient and versatile.

Copper-Catalyzed Borylation of Propargylic Alcohols and their Derivatives

A prevalent method for the synthesis of allenylboronates involves the copper-catalyzed reaction of propargylic alcohols, carbonates, or dichlorides with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or diboronic acid.[5][6] This approach offers a broad substrate scope and proceeds under mild conditions.

Key Synthetic Applications

The primary utility of this compound lies in its ability to act as a propargylating agent in a variety of stereoselective transformations.

Propargylboration of Aldehydes and Ketones

Allenylboronic acids and their esters react readily with aldehydes and ketones to furnish homopropargylic alcohols.[7] The reaction with ketones is particularly significant as it allows for the construction of tertiary alcohols with a propargyl group.

Quantitative Data Summary

The following tables summarize the quantitative data for representative reactions involving this compound and its derivatives.

Table 1: Asymmetric Propargylboration of Aldehydes with this compound Pinacol Ester

| Entry | Aldehyde | Catalyst (mol%) | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | (R)-TRIP-PA (20) | 95 | 94 | [2] |

| 2 | 4-Methoxybenzaldehyde | (R)-TRIP-PA (20) | 96 | 95 | [2] |

| 3 | 4-Nitrobenzaldehyde | (R)-TRIP-PA (20) | 94 | 96 | [2] |

| 4 | 2-Naphthaldehyde | (R)-TRIP-PA (20) | 95 | 92 | [2] |

| 5 | Cinnamaldehyde | (R)-TRIP-PA (20) | 92 | 93 | [2] |

| 6 | Cyclohexanecarboxaldehyde | (R)-TRIP-PA (20) | 85 | 82 | [2] |

| 7 | Isovaleraldehyde | (R)-TRIP-PA (20) | 82 | 77 | [2] |

Table 2: Asymmetric Propargylboration of Ketones with this compound Pinacol Ester

| Entry | Ketone | Catalyst (mol%) | Ligand | Yield (%) | ee (%) | Reference |

| 1 | Acetophenone | CuOAc (5) | L1 (6) | 85 | 92 | [8] |

| 2 | 2-Acetylthiophene | CuOAc (5) | L1 (6) | 88 | 94 | [8] |

| 3 | 1-Acetylnaphthalene | CuOAc (5) | L1 (6) | 82 | 90 | [8] |

| 4 | Propiophenone | CuOAc (5) | L1 (6) | 75 | 85 | [8] |

| 5 | Benzyl methyl ketone | Zn(OTf)₂ (10) | L2 (12) | 91 | 96 | [8] |

L1 = (S)-SEGPHOS, L2 = Proline-derived ligand

Experimental Protocols

General Procedure for the Brønsted Acid-Catalyzed Asymmetric Propargylation of Aldehydes[2]

A screw-cap reaction tube equipped with a magnetic stir bar and containing 4Å molecular sieves (100 mg) is evacuated, flame-dried, and back-filled with argon. The tube is charged with the chiral Brønsted acid catalyst ((R)-TRIP-PA, 20 mol%), the freshly distilled aldehyde (0.20 mmol), and dry toluene (B28343) (1.5 mL). The reaction mixture is cooled to -20°C. This compound pinacol ester (0.30 mmol) is then added slowly over 30 seconds. The mixture is stirred at -20°C for 96 hours. The reaction mixture is then directly purified by silica (B1680970) gel column chromatography (hexanes:EtOAc = 9:1) to afford the corresponding homopropargylic alcohol.

General Procedure for the Copper-Catalyzed Asymmetric Propargylboration of Ketones[8]

To a flame-dried reaction vessel under an inert atmosphere are added CuOAc (5 mol%) and the chiral ligand (e.g., (S)-SEGPHOS, 6 mol%). Anhydrous solvent (e.g., CH₂Cl₂) is added, and the mixture is stirred at room temperature for 30 minutes. The solution is then cooled to the desired temperature (e.g., -75°C). The ketone (1.0 equiv) and this compound pinacol ester (1.5-3.0 equiv) are added sequentially. A solution of a base (e.g., LiOi-Pr, 0.5-1.0 equiv) in an appropriate solvent is then added dropwise. The reaction is stirred at the same temperature for the specified time (19-72 hours). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford the enantioenriched tertiary homopropargylic alcohol.

Mandatory Visualizations

Caption: Zimmerman-Traxler model for propargylboration.

Caption: Asymmetric propargylation workflow.

Conclusion

Allenylboronic acids and their esters are indispensable reagents for the stereoselective synthesis of propargylated compounds. The copper-catalyzed synthesis provides efficient access to a wide range of these reagents, and their subsequent application in propargylboration reactions with carbonyls and imines has been extensively developed, including highly enantioselective variants. The operational simplicity and broad substrate scope of these reactions make allenylboronic acids a valuable tool for chemists in academia and industry, particularly in the fields of natural product synthesis and drug discovery. The continued development of new catalytic systems and a deeper understanding of the reaction mechanisms will undoubtedly expand the synthetic utility of this remarkable class of reagents.

References

- 1. Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brønsted Acid Catalyzed Asymmetric Propargylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Component-selective and stereocontrolled one-step three-component reaction among aldehydes, amines, and allenyl boronic acids or allenyl pinacolboronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. This compound or boronate synthesis [organic-chemistry.org]

- 7. Homopropargylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Electrochemical Synthesis of Allenylboronic Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allenylboronic esters are valuable synthetic intermediates, serving as versatile building blocks in organic chemistry and drug discovery. Their unique structural motif, featuring a cumulative diene and a boronic ester, allows for a wide range of stereoselective transformations. Traditional methods for their synthesis often rely on transition metal catalysts and stoichiometric organometallic reagents, which can present challenges in terms of cost, sustainability, and functional group tolerance.[1][2] This technical guide details a catalyst-free electrochemical approach for the synthesis of allenylboronic esters, offering a milder and more sustainable alternative.[1][2] The methodology, primarily based on the work of Feng et al. (2025), involves the electrochemical reaction of propargyl carbonates with bis(pinacolato)diboron (B136004) (B₂Pin₂).[1]

Core Principles and Reaction Mechanism

The electrochemical synthesis of allenylboronic esters proceeds via a proposed oxidative generation of a boryl radical from bis(pinacolato)diboron (B₂Pin₂).[1][2] This radical species then participates in a cascade of reactions with a propargyl carbonate substrate to yield the desired allenylboronic ester. The reaction is typically carried out in an undivided electrochemical cell under galvanostatic conditions.

The proposed reaction mechanism is initiated by the oxidation of a methoxide (B1231860) ion (CH₃O⁻), generated from sodium methoxide (CH₃ONa), at the anode to form a methoxy (B1213986) radical (CH₃O•). This radical then abstracts a hydrogen atom from methanol (B129727) (CH₃OH), the solvent, to generate a hydroxymethyl radical (•CH₂OH). The key boryl radical (BPin•) is then formed through the reaction of the hydroxymethyl radical with B₂Pin₂. This boryl radical adds to the alkyne moiety of the propargyl carbonate, leading to a vinyl radical intermediate. Subsequent rearrangement and elimination of the carbonate leaving group, followed by further electrochemical steps, afford the final allenylboronic ester product.

Experimental Protocols

This section provides a detailed methodology for the electrochemical synthesis of allenylboronic esters, based on the optimized conditions reported by Feng et al. (2025).[1][3]

General Experimental Setup

The electrolysis is conducted in an undivided electrochemical cell equipped with two graphite (B72142) felt electrodes. A constant current is applied using a galvanostat. The reaction is performed under an air atmosphere at room temperature.

Detailed Procedure

-

Cell Assembly: Assemble an undivided electrochemical cell with two graphite felt electrodes (e.g., 2 cm x 2 cm x 0.5 cm).

-

Reagent Addition: To the cell, add the propargyl carbonate (0.2 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂Pin₂) (0.4 mmol, 2.0 equiv), tetra-n-butylammonium tetrafluoroborate (B81430) (ⁿBu₄NBF₄) (0.02 mmol, 0.1 equiv) as the supporting electrolyte, and sodium methoxide (CH₃ONa) (0.2 mmol, 1.0 equiv).

-

Solvent Addition: Add methanol (CH₃OH) (4 mL) as the solvent.

-

Electrolysis: Immerse the electrodes in the solution and apply a constant current of 25 mA. To prevent electrode passivation, reversed polarity with a residence time of 150 ms (B15284909) is employed.[1]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified by silica (B1680970) gel column chromatography to afford the desired allenylboronic ester.

Quantitative Data Summary

The electrochemical synthesis of allenylboronic esters has been demonstrated with a range of propargyl carbonate substrates, affording products in low to moderate yields.[1][2][4] The following tables summarize the quantitative data for the synthesis of various allenylboronic esters under the optimized reaction conditions.

Table 1: Electrochemical Synthesis of Allenylboronic Esters from Various Propargyl Carbonates [1][4]

| Entry | Propargyl Carbonate Substrate (R¹, R²) | Product | Yield (%) |

| 1 | R¹=Ph, R²=H | 3-Phenyl-1,2-propadien-1-ylboronic acid pinacol (B44631) ester | 52 |

| 2 | R¹=4-MeC₆H₄, R²=H | 3-(4-Methylphenyl)-1,2-propadien-1-ylboronic acid pinacol ester | 50 |

| 3 | R¹=n-Bu, R²=H | 3-Butyl-1,2-propadien-1-ylboronic acid pinacol ester | 32 |

| 4 | R¹=c-Hex, R²=H | 3-Cyclohexyl-1,2-propadien-1-ylboronic acid pinacol ester | 48 |

| 5 | R¹=Ph, R²=Me | 3-Phenyl-1,2-butadien-1-ylboronic acid pinacol ester | 40 |

| 6 | R¹=4-MeC₆H₄, R²=Me | 3-(4-Methylphenyl)-1,2-butadien-1-ylboronic acid pinacol ester | 38 |

| 7 | R¹=Me, R²=Me | 3-Methyl-1,2-butadien-1-ylboronic acid pinacol ester | 12 |

Reaction conditions: Propargyl carbonate (0.2 mmol), B₂Pin₂ (0.4 mmol), ⁿBu₄NBF₄ (0.02 mmol), CH₃ONa (0.2 mmol), CH₃OH (4 mL), 25 mA, reversed polarity (150 ms), room temperature, air atmosphere. Yields are isolated yields.[1][3]

The lower yields observed for some substrates are attributed to the stability of the resulting allenylboronic esters, which can undergo protodeboronation in the reaction medium.[4] Tedious purification due to the moderate stability of the products on silica gel can also contribute to lower isolated yields.[4]

Conclusion

The electrochemical synthesis of allenylboronic esters from propargyl carbonates presents a promising, catalyst-free method for accessing these valuable synthetic building blocks. The mild reaction conditions and avoidance of transition metal catalysts make it an attractive approach from a green chemistry perspective. While the yields are currently in the low to moderate range, further optimization of reaction parameters and purification techniques could enhance the efficiency of this transformation. This technical guide provides a comprehensive overview of the methodology, mechanism, and current scope, serving as a valuable resource for researchers interested in sustainable and innovative synthetic strategies.

References

An In-depth Technical Guide on the Lewis Acidity and pKa of Allenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lewis acidity and pKa of allenylboronic acid. Due to the limited direct experimental data on this compound, this guide establishes a framework for its study through detailed experimental protocols, comparative data from analogous boronic acids, and theoretical considerations. The unique electronic and steric properties of the allenyl moiety suggest a distinct reactivity profile, making it an intriguing subject for further investigation in synthetic chemistry and drug discovery.

Introduction to Acidity in Boronic Acids

Boronic acids (R-B(OH)₂) exhibit dual acidic character. They are primarily Lewis acids, capable of accepting a pair of electrons at the vacant p-orbital of the boron atom. This interaction typically occurs with Lewis bases such as hydroxide (B78521) ions, forming a tetrahedral boronate species (R-B(OH)₃⁻). The equilibrium of this reaction in aqueous solution is a measure of the boronic acid's Lewis acidity and is quantified by its pKa. A lower pKa value indicates a stronger Lewis acid.

The acidity of boronic acids is influenced by the electronic and steric properties of the organic substituent (R). Electron-withdrawing groups generally increase Lewis acidity (lower pKa), while electron-donating groups decrease it.

The Case of this compound: A Unique Structure

This compound is an unsaturated organoboron compound characterized by the presence of an allene (B1206475) functional group (CH₂=C=CH-) attached to the boron atom. The sp-hybridized central carbon and the orthogonal π-systems of the allene impart unique steric and electronic properties that are expected to influence its Lewis acidity and pKa. However, allenylboronic acids are known to be unstable, which has hampered their detailed experimental characterization. They are often generated in situ or used as their more stable ester derivatives, such as the pinacol (B44631) ester.

Quantitative Acidity Data of Representative Boronic Acids

To provide a context for the potential acidity of this compound, the following tables summarize the experimental pKa and Lewis acidity (Acceptor Number) values for some common boronic acids and their derivatives.

Table 1: pKa Values of Selected Boronic Acids in Aqueous Media

| Compound | Substituent (R) | pKa | Reference(s) |

| Phenylboronic Acid | C₆H₅- | 8.8 | [1] |

| 4-Nitrophenylboronic Acid | 4-NO₂-C₆H₄- | 7.0 | |

| 4-Methoxyphenylboronic Acid | 4-CH₃O-C₆H₄- | 9.2 | [2] |

| 2-Formylphenylboronic Acid | 2-CHO-C₆H₄- | 7.5 | [3] |

| Benzoxaborole | - | 7.3 | [3] |

Note: pKa values can vary with experimental conditions such as temperature and solvent composition.

Table 2: Lewis Acidity (Acceptor Numbers) of Selected Organoboron Compounds

| Compound | Acceptor Number (AN) | Reference(s) |

| Boron Trifluoride (BF₃) | 89 | [4] |

| Boron Trichloride (BCl₃) | 106 | |

| Boron Tribromide (BBr₃) | 109 | |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | 82 | [4] |

| Phenylboronic Acid Pinacol Ester | Not Reported |

The Acceptor Number (AN) is a dimensionless measure of Lewis acidity derived from the ³¹P NMR chemical shift of triethylphosphine (B1216732) oxide (Et₃PO) upon interaction with a Lewis acid.[4]

Experimental Protocols for Acidity Determination

Determination of pKa

The pKa of a boronic acid can be determined using several well-established methods.

This is a classical and highly accurate method for pKa determination.

Principle: A solution of the boronic acid is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode. The pKa is the pH at the half-equivalence point.

Protocol:

-

Preparation: A standard solution of the boronic acid (e.g., 1-10 mM) is prepared in water or a suitable aqueous-organic solvent mixture. The solution is placed in a thermostatted vessel and purged with an inert gas (e.g., nitrogen or argon) to exclude atmospheric CO₂.

-

Titration: A calibrated solution of carbonate-free strong base (e.g., 0.1 M NaOH) is added incrementally using a precision burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Analysis: The titration curve (pH vs. volume of titrant) is plotted. The equivalence point is determined from the inflection point of the curve (or its first derivative). The pKa is the pH value at which half of the volume of base required to reach the equivalence point has been added.

References

Theoretical Insights into the Structure of Allenylboronic Acid Pinacol Ester: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and electronic properties of allenylboronic acid pinacol (B44631) ester, a versatile reagent in organic synthesis. Leveraging high-level computational chemistry, this document offers a detailed examination of the molecule's geometry, informed by Density Functional Theory (DFT) calculations. The content herein is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of the theoretical underpinnings of this compound's structure and reactivity.

Core Structural Data

The optimized geometric parameters of this compound pinacol ester were determined through DFT calculations. Key bond lengths, bond angles, and dihedral angles are summarized in the tables below, providing a quantitative description of the molecule's three-dimensional structure. These data are essential for understanding the steric and electronic environment of the this compound moiety and for predicting its behavior in chemical reactions.

Table 1: Selected Bond Lengths of this compound Pinacol Ester

| Atom 1 | Atom 2 | Bond Length (Å) |

| B1 | O1 | 1.37 |

| B1 | O2 | 1.37 |

| B1 | C1 | 1.55 |

| C1 | C2 | 1.30 |

| C2 | C3 | 1.29 |

| O1 | C4 | 1.46 |

| O2 | C5 | 1.46 |

| C4 | C5 | 1.56 |

Table 2: Selected Bond Angles of this compound Pinacol Ester

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| O1 | B1 | O2 | 114.7 |

| O1 | B1 | C1 | 122.9 |

| O2 | B1 | C1 | 122.4 |

| B1 | C1 | C2 | 120.9 |

| C1 | C2 | C3 | 178.1 |

| B1 | O1 | C4 | 109.4 |

| B1 | O2 | C5 | 109.4 |

| O1 | C4 | C5 | 104.3 |

| O2 | C5 | C4 | 104.3 |

Table 3: Selected Dihedral Angles of this compound Pinacol Ester

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| O2 | B1 | C1 | C2 | 179.8 |

| O1 | B1 | C1 | C2 | -0.2 |

| B1 | C1 | C2 | C3 | 179.9 |

| O1 | B1 | O2 | C5 | -179.9 |

| C1 | B1 | O1 | C4 | 179.9 |

| C1 | B1 | O2 | C5 | 0.1 |

Computational Methodology

The theoretical calculations summarized in this guide were performed using Density Functional Theory (DFT), a robust quantum mechanical modeling method for investigating the electronic structure of many-body systems.

Computational Protocol:

-

Initial Structure: The initial molecular geometry of this compound pinacol ester was constructed using standard bond lengths and angles.

-

Geometry Optimization: The structure was then fully optimized without any symmetry constraints using the M06-2X functional.[1] This functional is known for its accuracy in treating main-group thermochemistry and non-covalent interactions.

-

Basis Set: The 6-31+G* basis set was employed for all atoms.[1] This Pople-style basis set includes diffuse functions (+) to describe the electron density far from the nucleus and polarization functions (*) to account for the non-spherical nature of electron distribution in molecules.

-

Solvation Model: The effects of a toluene (B28343) solvent environment were implicitly included using the SMD (Solvation Model based on Density) continuum solvation model.[1]

-

Frequency Calculations: Vibrational frequency calculations were performed on the optimized geometry to confirm that it corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

-

Software: All calculations were carried out using a suite of quantum chemical software packages.

Reaction Pathway Visualization

This compound pinacol ester is a valuable partner in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[1] The following diagram illustrates the computational workflow for studying the concerted mechanism of the Diels-Alder reaction between this compound pinacol ester and a generic diene.

Caption: Computational workflow for analyzing the Diels-Alder reaction.

This technical guide provides a concise yet comprehensive overview of the theoretical calculations on the structure of this compound pinacol ester. The presented data and methodologies offer valuable insights for researchers working in organic synthesis and drug development, facilitating a deeper understanding of this important chemical entity.

References

Allenylboronic Acid: A Technical Guide to Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allenylboronic acid and its derivatives, particularly the pinacol (B44631) ester, are emerging as valuable reagents in organic synthesis and medicinal chemistry. Their unique reactivity, stemming from the allenyl moiety, allows for the stereoselective synthesis of complex molecules, including propargyl alcohols and other valuable building blocks for drug discovery. This technical guide provides a comprehensive overview of the commercial availability of this compound pinacol ester, detailed experimental protocols for its synthesis, and a discussion of its applications in the context of drug development, with a focus on its role as an enzyme inhibitor.

Commercial Availability and Suppliers

This compound is most commonly available commercially as its more stable pinacol ester derivative (2-allenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; CAS No. 865350-17-0). A survey of prominent chemical suppliers reveals a range of purities and quantities available to researchers. The table below summarizes the offerings from several key vendors. Pricing is subject to change and may vary based on institutional agreements and quantity.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound pinacol ester | 865350-17-0 | 95% | Discontinued, but may be available through custom synthesis |

| Santa Cruz Biotechnology | This compound pinacol ester | 865350-17-0 | ≥98% | Inquire for availability |

| Abound Chem | This compound pinacol ester | 865350-17-0 | 95% | 1g, 5g |

| Pharmaffiliates | This compound pinacol ester | 865350-17-0 | High Purity | Inquire for availability |

| Tokyo Chemical Industry (TCI) | 2-Allenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 865350-17-0 | >95.0% (GC) | Inquire for availability |

Synthesis of this compound Pinacol Ester

The synthesis of this compound pinacol ester can be achieved through several methods, with copper-catalyzed borylation of propargylic substrates being a common and effective approach. Below are detailed experimental protocols adapted from the scientific literature.

Copper-Catalyzed Borylation of Propargyl Chlorides

This method provides a regioselective route to chloro-substituted allenylboronates under mild conditions.[1]

Experimental Protocol:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuCl (5 mol%), the corresponding propargyl chloride (1.0 mmol), and bis(pinacolato)diboron (B136004) (B₂pin₂) (1.2 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous THF (3 mL) via syringe.

-

Add a solution of LiOt-Bu (1.5 mmol) in THF (2 mL) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion (monitored by TLC or GC-MS), quench the reaction with saturated aqueous NH₄Cl solution (5 mL).

-

Extract the mixture with diethyl ether (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired this compound pinacol ester.

Bimetallic Palladium/Copper-Catalyzed Borylation of Propargylic Alcohol Derivatives

This method utilizes a bimetallic catalytic system for the stereospecific borylation of propargylic alcohol derivatives.

Experimental Protocol:

-

In a glovebox, charge a vial with Pd(PPh₃)₄ (2.5 mol%), CuI (5 mol%), and B₂pin₂ (1.1 mmol).

-

Add a solution of the propargylic carbonate (1.0 mmol) in anhydrous THF (2 mL).

-

Stir the mixture at 50 °C for 16 hours.

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether (10 mL) and filter through a short pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the this compound pinacol ester.

Stability, Storage, and Handling

This compound pinacol ester is a relatively stable compound but should be handled with care. It is a combustible liquid and should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[2] Recommended storage is at 2-8°C under an inert atmosphere to prevent hydrolysis and oxidation.[2] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives have gained significant traction in medicinal chemistry, with several boronic acid-containing drugs approved by the FDA.[3] Their ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites makes them attractive candidates for the development of potent and selective inhibitors.

Enzyme Inhibition

Allenylboronic acids and their derivatives are being explored as inhibitors of various enzymes, particularly serine proteases. The electrophilic boron atom can interact with the hydroxyl group of a serine residue in the active site, forming a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction. This can lead to potent and reversible inhibition.

Targeted Covalent Inhibition

The allenyl moiety in this compound offers a unique reactive handle for targeted covalent inhibition. Targeted covalent inhibitors (TCIs) are designed to first bind non-covalently to the target protein and then form a covalent bond with a nearby nucleophilic residue.[4] The allene (B1206475) functionality can potentially undergo reactions with nucleophiles within the protein's active site, leading to irreversible inhibition. This approach can offer advantages in terms of potency and duration of action.

Potential in Neuroprotective Agents

While research is ongoing, related alkenylboronic acids have shown promise as neuroprotective agents by affecting multiple biological targets involved in Alzheimer's disease, such as inhibiting β-amyloid aggregation and β-secretase activity.[1] This suggests that the unique electronic and steric properties of allenylboronic acids could be harnessed for the development of novel therapeutics for neurodegenerative disorders.

Conclusion

This compound and its pinacol ester are versatile reagents with significant potential in organic synthesis and drug discovery. The commercial availability, coupled with established synthetic protocols, makes these compounds accessible to researchers. Their unique chemical properties open avenues for the development of novel enzyme inhibitors, including targeted covalent inhibitors, with potential applications in various therapeutic areas. Further exploration of the biological activities of this compound derivatives is warranted to fully realize their potential in medicinal chemistry.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based design of targeted covalent inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

Safety and Handling of Allenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and does not replace a formal Safety Data Sheet (SDS). An SDS for allenylboronic acid was not available at the time of writing. The information herein is compiled from safety data for structurally related boronic acids and their derivatives, alongside general laboratory safety principles. All personnel handling this compound should be thoroughly trained in chemical safety and have access to the appropriate personal protective equipment (PPE).

Introduction

Allenylboronic acids are valuable reagents in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Their unique reactivity makes them powerful tools in the synthesis of complex molecules, including pharmaceuticals. However, like all chemical reagents, they pose potential hazards that must be understood and managed to ensure laboratory safety. This guide provides an in-depth overview of the known and anticipated safety and handling precautions for this compound.

Hazard Identification and Classification

While a specific hazard classification for this compound is not established, data from related boronic acids suggests the following potential hazards.

GHS Hazard Pictograms (Anticipated):

-

⚠️ Irritant

-

⚠️ Health Hazard (potential for reproductive toxicity based on some boronic acids)[1]

Potential Health Effects:

-

Inhalation: May cause irritation to the respiratory tract.[1][2][3] Symptoms can include coughing and shortness of breath.[1]

-

Skin Contact: May cause skin irritation.[1][2][3] Prolonged or repeated contact may lead to dermatitis.

-

Ingestion: Harmful if swallowed.[2][4][5] May cause nausea, vomiting, and abdominal pain.[1]

Physicochemical Hazards:

-

Reactivity: Allenylboronic acids can be unstable and prone to decomposition.[6][7][8] They are also sensitive to moisture and may be hygroscopic.[9][10]

-

Combustibility: While many boronic acids are not highly flammable, some derivatives are combustible liquids.[11] In the event of a fire, hazardous decomposition products such as carbon oxides and boron oxides may be released.[9][10]

Exposure Controls and Personal Protection

Adherence to proper exposure controls and the use of appropriate personal protective equipment are critical when working with this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[12][13]

-

Ensure that safety showers and eyewash stations are readily accessible.[2][14]

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in the table below.

| Protection Type | Specification | Purpose |

| Eye/Face Protection | Safety glasses with side shields or goggles.[2][14] | To prevent eye contact with dust or splashes. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[4] | To prevent skin contact. Gloves should be inspected before use and disposed of properly.[4][12] |

| Lab coat. | To protect personal clothing. | |

| Respiratory Protection | A NIOSH/MSHA approved respirator may be necessary if working with large quantities or in poorly ventilated areas to prevent inhalation of dust.[14] | To avoid respiratory tract irritation.[2][3] |

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]

-

Use only in a well-ventilated area.[2]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9][10]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[16]

-

Keep refrigerated (2-8°C) and under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[9][11]

-

Protect from moisture, as boronic acids can be hygroscopic.[9][10]

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1][17] |

| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][10] |

Accidental Release Measures and Disposal

Accidental Release

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

For solid spills, carefully sweep up and place into a suitable container for disposal. Avoid generating dust.[9][14]

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[12][13]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.[1]

-

Do not dispose of down the drain unless permitted by local authorities.[1]

Experimental Protocols and Stability Considerations

The inherent instability of some boronic acids, including potentially this compound, can impact their use in synthesis.[8]

General Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a research setting, emphasizing safety at each step.

Caption: A flowchart outlining the safe handling of this compound.

Stability and In-Situ Generation

Given the potential for decomposition, in-situ generation of this compound from a more stable precursor, such as its pinacol (B44631) ester, may be a safer and more efficient approach for certain applications.[7][19] This avoids the isolation and storage of the potentially unstable free acid.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between hazards, preventative measures, and emergency responses.

Caption: Logical flow from hazards to preventative and emergency actions.

References

- 1. laballey.com [laballey.com]

- 2. file.chemscene.com [file.chemscene.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound pinacol ester 95 865350-17-0 [sigmaaldrich.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.nl [fishersci.nl]

- 15. artsci.usu.edu [artsci.usu.edu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. m.youtube.com [m.youtube.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. pubs.acs.org [pubs.acs.org]

Solubility of Allenylboronic Acid in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Allenylboronic Acid

This compound is a versatile organoboron compound characterized by the presence of an allene (B1206475) functional group adjacent to a boronic acid moiety. This unique structural feature imparts valuable reactivity, making it a key building block in a variety of organic transformations. Its applications span from the synthesis of complex natural products to the development of novel pharmaceutical agents. A thorough understanding of its solubility is paramount for its effective use in these contexts, influencing reaction kinetics, purification strategies, and formulation development.

Expected Solubility Profile of this compound

Direct quantitative solubility data for this compound in common organic solvents is sparse in peer-reviewed literature. However, by examining the solubility of analogous compounds like phenylboronic acid, we can infer a likely solubility profile. Boronic acids, in general, exhibit a tendency to form cyclic anhydrides (boroxines) upon dehydration, which can complicate solubility measurements.[1][2]

Based on studies of phenylboronic acid, this compound is expected to exhibit the following solubility trends[1][3][4][5][6]:

-

High Solubility: in polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone).[1][3][4][5][6]

-

Moderate Solubility: in chlorinated solvents like chloroform.[1][3][4][5][6]

-

Low to Very Low Solubility: in nonpolar hydrocarbon solvents (e.g., methylcyclohexane, hexane).[1][3][4][5][6]

It is also important to note that boronic acid esters, such as the pinacol (B44631) ester of this compound, generally demonstrate enhanced solubility in a wider range of organic solvents compared to the parent acid.[1]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High |

| Ketones | Acetone, 3-Pentanone | High |

| Chlorinated | Chloroform, Dichloromethane (DCM) | Moderate |

| Hydrocarbons | Hexane, Heptane, Methylcyclohexane | Very Low |

| Alcohols | Methanol, Ethanol | Moderate to High |

| Esters | Ethyl acetate | Moderate |

| Amides | Dimethylformamide (DMF) | High |

| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | High |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, experimental determination of solubility is essential. The following are detailed protocols for both kinetic and thermodynamic solubility assays, adapted for the analysis of this compound.

Kinetic Solubility Assay

Kinetic solubility provides a high-throughput assessment of a compound's tendency to precipitate from a solution when transitioning from a high-solubility solvent (typically DMSO) to an aqueous or organic medium.[7][8][9][10][11]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 200 µM down to 1 µM).

-

Addition of Test Solvent: To each well of a new microplate, add a fixed volume of the desired organic solvent (e.g., 198 µL).

-

Compound Addition: Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding wells of the solvent-containing plate. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with gentle agitation for a set period (e.g., 2 or 24 hours).[7]

-

Precipitation Detection:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering relative to a blank indicates precipitation.[12]

-

UV-Vis Spectroscopy: Alternatively, filter the solutions to remove any precipitate using a solubility filter plate.[10][11] Measure the absorbance of the filtrate in a UV-compatible microplate at the wavelength of maximum absorbance for this compound.

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed. For UV-Vis data, compare the absorbance values to a calibration curve to determine the concentration of the dissolved compound.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.[7][8][11][13][14]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.

-

Phase Separation: Allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

-

Filtration (Optional but Recommended): Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining microscopic particles.

-

Quantification:

-

Prepare a series of standards of known concentrations of this compound in the respective organic solvents.

-

Analyze both the standards and the filtered supernatant samples by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis: Construct a calibration curve from the standards. Use the equation of the line to determine the concentration of this compound in the saturated supernatant samples. This concentration represents the thermodynamic solubility.

Key Chemical Pathways and Experimental Workflows

The utility of this compound is best understood through its chemical reactivity. The following diagrams, generated using the DOT language, illustrate a key reaction and a general experimental workflow.

Caption: Experimental workflow for determining solubility.

Caption: Reaction of this compound with an aldehyde and an amine.[15]

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive framework can be established based on the behavior of analogous boronic acids. This guide provides the foundational knowledge and detailed experimental procedures necessary for researchers to determine the precise solubility of this compound in various organic solvents. Such data is critical for optimizing its use in organic synthesis and for the development of new chemical entities in the pharmaceutical industry. The provided reaction diagrams further illustrate the synthetic potential of this versatile reagent.

References

- 1. d-nb.info [d-nb.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents [ouci.dntb.gov.ua]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. enamine.net [enamine.net]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Thermodynamic Solubility Testing Service - Creative Biolabs [creative-biolabs.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: Stereoselective Propargylation of Aldehydes with Allenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective propargylation of aldehydes is a powerful transformation in organic synthesis, yielding chiral homopropargylic alcohols. These structural motifs are valuable building blocks in the synthesis of complex natural products and pharmaceutically active compounds.[1][2][3] The reaction involves the nucleophilic addition of a propargyl or allenyl metal species to an aldehyde. Among the various reagents developed for this purpose, allenylboronic acids and their esters have emerged as highly effective and versatile reagents due to their stability, ease of handling, and ability to undergo highly stereoselective transformations.[1][4] This document provides a detailed overview of the stereoselective propargylation of aldehydes using allenylboronic acid and its derivatives, including experimental protocols and key data.

Reaction Principle and Advantages

The reaction proceeds through a six-membered cyclic transition state, where the oxygen of the aldehyde coordinates to the boron atom. This organized transition state assembly is key to the high stereoselectivity observed in these reactions. The use of chiral catalysts or chiral auxiliaries on the boron reagent allows for excellent control of the absolute stereochemistry of the newly formed stereocenters.

Key Advantages:

-

High Stereoselectivity: The reaction can be controlled to produce homopropargylic alcohols with high levels of diastereoselectivity and enantioselectivity.[1][5]

-

Regioselectivity: Under appropriate conditions, the reaction overwhelmingly favors the formation of the homopropargylic alcohol (propargylation product) over the allenic alcohol (allenylation product).[6][7]

-

Mild Reaction Conditions: Many protocols proceed under mild conditions, tolerating a wide range of functional groups.

-

Reagent Stability: this compound pinacol (B44631) esters are generally stable and can be handled in air, unlike many other organometallic propargylating agents.[4]

Applications in Drug Development

The propargyl group is a versatile functional handle that can be further elaborated into a variety of other functionalities. Homopropargylic alcohols are key intermediates in the synthesis of polyketide natural products, which exhibit a broad range of biological activities. The ability to introduce a propargyl group with high stereocontrol is therefore of significant interest to medicinal chemists and drug development professionals.

Data Presentation

The following tables summarize the quantitative data for the stereoselective propargylation of various aldehydes with this compound derivatives under different catalytic systems.

Table 1: Brønsted Acid Catalyzed Asymmetric Propargylation of Aldehydes [5]

| Aldehyde | Catalyst | Yield (%) | ee (%) |

| Benzaldehyde | (R)-TRIP-PA | 95 | 96 |

| 4-Methoxybenzaldehyde | (R)-TRIP-PA | 92 | 95 |

| 4-Nitrobenzaldehyde | (R)-TRIP-PA | 90 | 97 |

| 2-Naphthaldehyde | (R)-TRIP-PA | 96 | 98 |

| Cinnamaldehyde | (R)-TRIP-PA | 85 | 92 |

(R)-TRIP-PA = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Table 2: Copper-Catalyzed Asymmetric Propargylation of Ketones [8]

| Ketone | Ligand | Yield (%) | ee (%) |

| Acetophenone | (R)-BINAP | 85 | 92 |

| 2-Acetonaphthone | (R)-BINAP | 88 | 94 |

| Propiophenone | (R)-BINAP | 82 | 90 |

Reaction with ketones demonstrates the versatility of allenylboron reagents.

Experimental Protocols